Hexane-1,2,3,4,5,6-hexamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
hexane-1,2,3,4,5,6-hexamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H20N6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-6H,1-2,7-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJGCIFQPQGTTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(CN)N)N)N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H20N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30746525 | |
| Record name | Hexane-1,2,3,4,5,6-hexamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177987-93-8 | |
| Record name | Hexane-1,2,3,4,5,6-hexamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethylenediamine, polymer-bound | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Hexane 1,2,3,4,5,6 Hexamine
Retrosynthetic Analysis of the Hexane-1,2,3,4,5,6-hexamine Backbone
A retrosynthetic analysis of this compound suggests several feasible disconnection points, primarily centered around the formation of the six carbon-nitrogen bonds. The most logical approaches involve either the sequential or simultaneous introduction of the amine functionalities onto a pre-existing six-carbon backbone. This leads to three primary theoretical strategies:
Direct Amination: This approach involves the direct conversion of C-H bonds on a hexane (B92381) molecule to C-N bonds.
Functional Group Interconversion: This strategy relies on the synthesis of a hexane derivative with six functional groups that can be readily converted into amines.
Reductive Amination: This pathway would involve the reaction of a poly-carbonyl compound with an amine source under reductive conditions.
Each of these strategies presents unique advantages and challenges, which will be explored in the subsequent sections.
Direct Amination Strategies for Saturated Hydrocarbons
The direct amination of saturated hydrocarbons is an attractive, though challenging, route to amines.
Reductive Amination Approaches
While typically applied to carbonyl compounds, reductive amination can be conceptually extended to a multi-step process involving the initial oxidation of the alkane. A hypothetical pathway could involve the controlled oxidation of hexane to a mixture of poly-ketones or poly-aldehydes, which would then undergo reductive amination. For instance, the enzymatic reductive amination of 2-hexanone (B1666271) has been demonstrated, providing a precedent for the amination of a single site on the hexane backbone. nih.govrsc.org
| Substrate | Amine Source | Enzyme/Catalyst | Product | Yield |
| 2-Hexanone | Methylamine | Imine Reductase (IR_20) | (R)-N-methylhexan-2-amine | 55% |
| Hexanal | Allylamine | AspRedAm | N-allylhexan-1-amine | - |
Table 1: Examples of Reductive Amination on Single Functionalized Hexane Derivatives. nih.govrsc.org
Extrapolating this to a hexa-functionalized hexane would require a highly selective oxidation process to generate the necessary poly-carbonyl precursor, which remains a significant synthetic hurdle.
Multi-Step Functionalization of Hexane Derivatives
A more plausible, albeit longer, approach involves the initial halogenation of hexane. The free-radical halogenation of alkanes can introduce multiple halogen atoms, which can then be substituted by amines. libretexts.orgbyjus.com For example, the reaction of hexane with chlorine gas in the presence of UV light would theoretically produce a mixture of polychlorinated hexanes. These haloalkanes could then be treated with ammonia (B1221849) or a protected amine equivalent to generate the corresponding polyamine. mdpi.com However, controlling the degree and regioselectivity of the initial halogenation is notoriously difficult, and the subsequent amination can lead to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts, necessitating complex purification steps. mdpi.com
Conversion of Precursor Functional Groups to Amine Moieties
A more controlled approach to the synthesis of this compound involves the preparation of a hexane derivative with six precursor functional groups that can be cleanly reduced to amines.
Reduction of Nitro Compounds
One potential pathway is the reduction of a hexanitrohexane. The synthesis of such a precursor could theoretically be achieved through the nitration of a suitable hexane derivative. unacademy.com Once obtained, the reduction of the nitro groups to amines is a well-established transformation.
| Nitro Compound | Reducing Agent | Catalyst | Product |
| 1,3,5-Trinitrobenzene | H2 | Pd/C | 1,3,5-Triaminobenzene |
| 2,4,6-Trinitrotoluene (TNT) | H2S | NH4OH | 4-Amino-2,6-dinitrotoluene |
Table 2: Representative Reductions of Nitro Compounds.
A similar reduction of a hypothetical 1,2,3,4,5,6-hexanitrohexane would be expected to yield the desired hexamine.
Reduction of Nitriles or Azides (e.g., analogous to diamine synthesis)
The reduction of nitriles and azides offers another robust method for the synthesis of amines. mdpi.com The synthesis of polyamines has been achieved through the reduction of the corresponding polynitriles. nih.gov The existence of 1,4,5,8,9,11-Hexaazatriphenylene-hexacarbonitrile suggests that the synthesis of poly-nitrile compounds is feasible. researchgate.net A hypothetical Hexane-1,2,3,4,5,6-hexacarbonitrile could be reduced to this compound using a variety of reducing agents, such as lithium aluminum hydride or catalytic hydrogenation.
Similarly, the synthesis could proceed through a hexaazidohexane intermediate. The Gabriel synthesis, which involves the reaction of an alkyl halide with potassium phthalimide (B116566), is a classic method for preparing primary amines and could be adapted for a polyhalogenated hexane. mdpi.com Alternatively, direct displacement with sodium azide (B81097) followed by reduction would provide the target hexamine.
| Precursor Functional Group | Reagents | Conditions | Product |
| Nitrile | LiAlH4 or H2/Raney Nickel | Ether or Alcohol solvent | Amine |
| Azide | LiAlH4 or H2/Pd/C | Ether or Alcohol solvent | Amine |
Table 3: General Conditions for the Reduction of Nitriles and Azides to Amines.
These methods, particularly the reduction of nitriles or azides, likely represent the most promising, albeit still theoretical, pathways to the synthesis of this compound due to the high yields and clean nature of the reduction step.
Gabriel Synthesis and Related Phthalimide-Based Routes
The Gabriel synthesis, a classic method for forming primary amines from alkyl halides, offers a viable pathway for the introduction of amine functionalities onto a hexane backbone. wikipedia.org This method utilizes potassium phthalimide as an ammonia surrogate, which undergoes N-alkylation with a suitable halo-substituted hexane derivative. wikipedia.org The initial step involves the reaction of phthalimide with a base, such as potassium hydroxide, to form the nucleophilic potassium phthalimide. masterorganicchemistry.com This is followed by the nucleophilic substitution of a halogenated hexane precursor.
For the synthesis of this compound, a plausible precursor would be a 1,2,3,4,5,6-hexahalohexane. The reaction would proceed via the displacement of the halide ions by the phthalimide anion. However, the Gabriel synthesis is generally most effective for primary alkyl halides and can be challenging with secondary halides due to competing elimination reactions. wikipedia.org
A key advantage of the Gabriel synthesis is the prevention of over-alkylation, a common issue when using ammonia for amination, which often leads to mixtures of primary, secondary, and tertiary amines. masterorganicchemistry.com The phthalimide group effectively protects the nitrogen, allowing for a single alkylation event. masterorganicchemistry.com
The final step in the Gabriel synthesis is the liberation of the primary amine from the N-alkylphthalimide intermediate. This is traditionally achieved by acidic hydrolysis or, more commonly, through the Ing-Manske procedure, which involves treatment with hydrazine (B178648). wikipedia.org The use of hydrazine results in the formation of the stable phthalhydrazide, which precipitates out of the reaction mixture, facilitating the isolation of the desired primary amine. wikipedia.org
Alternative reagents to phthalimide have been developed to overcome some of the limitations of the traditional Gabriel synthesis, such as the harsh deprotection conditions. wikipedia.org These alternatives, including the sodium salt of saccharin (B28170) and di-tert-butyl-iminodicarboxylate, function similarly as imido nucleophiles but can offer milder deprotection protocols and broader substrate scope. wikipedia.org
Stereoselective Synthesis of this compound Isomers
The synthesis of specific stereoisomers of this compound presents a significant synthetic challenge due to the multiple chiral centers. The stereochemical outcome of the synthesis is largely dictated by the stereochemistry of the starting material. A common strategy involves the use of cyclic precursors with well-defined stereochemistry, such as inositol (B14025) (cyclohexane-1,2,3,4,5,6-hexol) isomers. capes.gov.brwikipedia.org
For instance, myo-inositol and scyllo-inositol are common starting points for the synthesis of stereochemically defined cyclohexanehexamine derivatives. nih.govnih.gov The conversion of the hydroxyl groups of inositols to amino groups can be achieved through various methods, including the Mitsunobu reaction to introduce an azide followed by reduction, or by conversion to sulfonates followed by displacement with an amine source. The stereochemistry of the final product is directly related to whether the substitution reactions proceed with inversion or retention of configuration at each carbon center.
The stereoselective synthesis of inositol phosphates has been extensively studied and provides a blueprint for the synthesis of inositol-based amines. nih.goviupac.orgchemrxiv.org These methods often rely on the strategic use of protecting groups to selectively functionalize the different hydroxyl groups of the inositol ring. capes.gov.br For example, chemoenzymatic methods, utilizing enzymes like phytases for selective dephosphorylations, have been employed to access specific inositol phosphate (B84403) isomers, a strategy that could be adapted for the synthesis of specific hexamine isomers. nih.govchemrxiv.org
Optimization of Reaction Conditions and Yields in Polyamine Synthesis
The efficiency and yield of polyamine synthesis are highly dependent on the reaction conditions. Optimization of these parameters is crucial for developing practical and scalable synthetic routes.
Catalytic Systems for Amination Reactions
Catalytic systems play a pivotal role in modern amination reactions. For the conversion of polyols, such as hexane-1,2,3,4,5,6-hexol (a precursor to the target hexamine), to polyamines, various catalytic systems have been investigated. Reductive amination, where a carbonyl group is converted to an amine, is a powerful tool. In the context of polyols, this would first involve the oxidation of the hydroxyl groups to carbonyls, followed by amination.
Supported metal catalysts are frequently employed for these transformations. For example, ruthenium-based catalysts, such as Ru/C, have shown remarkable activity and selectivity in the amination of polyols like glycerol (B35011) and sorbitol to the corresponding alkyl amines. researchgate.net Bimetallic catalyst systems, such as Ni-Fe supported on γ-Al2O3, have been reported for the reductive amination of polyether polyols, demonstrating high conversion rates. rsc.org The addition of a second metal can have a synergistic effect, enhancing the catalytic activity and selectivity. rsc.org Iridium-catalyzed systems have also been developed for the selective monoamination of polyols. acs.org
Photoredox catalysis represents a more recent advancement, enabling the functionalization of polyamines under mild conditions using visible light. chemrxiv.orgresearchgate.net This method allows for selective alkylation of polyamines by adjusting the redox potentials of the photocatalyst. chemrxiv.org
Solvent Selection and Reaction Environment Control
The choice of solvent can significantly impact the outcome of polyamine synthesis. acs.org In solid-phase synthesis of polyamines, for instance, the solvent can influence the efficiency of alkylation reactions. acs.org The reaction environment, including temperature and pressure, also plays a critical role, particularly in catalytic amination reactions. researchgate.net
In the context of the Gabriel synthesis, polar aprotic solvents like DMF are often used to facilitate the nucleophilic substitution reaction. The solubility of the reactants and intermediates is a key consideration in solvent selection.
The table below summarizes the effect of different solvents on the yield of a model solid-phase polyamine synthesis.
| Solvent Mixture | Yield (%) |
| THF/CH₂Cl₂ | High |
| THF/Toluene | Slightly lower than THF/CH₂Cl₂ |
| THF/DMF | Not specified |
| Data derived from a study on solid-phase polyamine synthesis. acs.org |
Emerging Techniques in Polyamine Synthesis (e.g., Flow Chemistry, Microwave-Assisted Synthesis)
Emerging technologies are being increasingly applied to the synthesis of polyamines to improve efficiency, safety, and scalability.
Flow chemistry offers several advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for automation and high-throughput synthesis. rsc.orgchemrxiv.org The synthesis of polyamines derived from vegetable oils has been successfully optimized using flow reactors, leading to shorter reaction times and the use of more environmentally friendly solvents. rsc.org
Microwave-assisted synthesis has also emerged as a powerful tool for accelerating organic reactions. researchgate.netx-mol.comnih.govnih.govablesci.com The use of microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields and purer products. researchgate.netnih.gov For example, the synthesis of polyaminopolymethylenephosphonic acids has been achieved rapidly in water under focused microwave irradiation. researchgate.net Microwave-assisted synthesis has also been successfully employed in the preparation of polyamine-functionalized copolymers for gene delivery. nih.gov
The table below provides an overview of reaction times for a polyamine synthesis performed under conventional heating versus microwave irradiation.
| Synthesis Method | Reaction Time |
| Conventional Heating | 24 hours |
| Microwave Irradiation | 15 minutes |
| Illustrative data based on the general advantages of microwave-assisted synthesis. researchgate.netnih.gov |
Spectroscopic and Structural Characterization of Hexane 1,2,3,4,5,6 Hexamine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful tool for determining the structure of organic molecules. For Hexane-1,2,3,4,5,6-hexamine, NMR would be crucial for confirming the connectivity of the carbon backbone and the positions of the amine groups.
A ¹H NMR spectrum of this compound would be expected to show signals for the protons on the carbon backbone (C-H) and the protons of the amine groups (N-H). The chemical shifts, splitting patterns (multiplicity), and integration of these signals would provide detailed structural information. Due to the presence of multiple chiral centers, the spectrum could be complex, even for a single stereoisomer. The protons of the -NH₂ groups would likely appear as broad signals, and their chemical shift could be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. For a symmetric stereoisomer of this compound, the number of signals could be reduced. For example, a meso compound would show fewer than six signals due to molecular symmetry. The chemical shifts of the carbons would be significantly influenced by the attached nitrogen atoms, shifting them downfield compared to unsubstituted alkanes. docbrown.infolibretexts.org
To definitively assign the complex ¹H and ¹³C NMR spectra, 2D NMR techniques would be essential.
COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons (H-C-C-H), helping to trace the connectivity of the hexane (B92381) chain.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each carbon atom with its directly attached proton(s), allowing for the unambiguous assignment of carbon and proton signals.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule.
The IR spectrum of this compound would be dominated by absorptions related to the amine groups and the alkane backbone.
N-H Stretching: Primary amines typically show two medium-intensity bands in the region of 3300-3500 cm⁻¹. Hydrogen bonding would likely broaden these peaks significantly.
C-H Stretching: Absorptions just below 3000 cm⁻¹ would be expected for the C-H bonds of the hexane chain. docbrown.info
N-H Bending: A strong, broad absorption between 1560 and 1640 cm⁻¹ would be characteristic of the scissoring vibration of the -NH₂ groups.
C-N Stretching: This vibration would appear in the fingerprint region, typically between 1000 and 1250 cm⁻¹.
Raman spectroscopy would provide complementary information to IR.
C-C Stretching: The carbon backbone vibrations, which are often weak in the IR spectrum, would likely give rise to stronger signals in the Raman spectrum in the 800-1200 cm⁻¹ region.
Symmetric Vibrations: Raman spectroscopy is particularly sensitive to symmetric vibrations. The symmetric stretching of the C-C bonds would be readily observable. The N-H stretching vibrations would also be present but may be less intense than in the IR spectrum.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical analytical technique used to determine the molecular weight and elucidate the structure of a compound through the analysis of its fragmentation patterns.
For this compound, the molecular formula is C₆H₁₈N₆, leading to a calculated monoisotopic mass of approximately 174.16 Da and a molecular weight of about 174.25 g/mol . nih.gov In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺˙) would be expected at an m/z (mass-to-charge ratio) of 174.
The fragmentation of this compound is predicted to be guided by the presence of multiple amine groups, which direct cleavage of adjacent carbon-carbon bonds (α-cleavage). This is a dominant fragmentation pathway for amines. The loss of alkyl radicals from the hexane backbone would lead to a series of fragment ions. Given the six amine substituents, complex fragmentation patterns involving the loss of NH₂, NH₃, and various CₓHᵧNₙ fragments are anticipated. The presence of multiple nitrogen atoms means the molecular ion peak should be odd, which contradicts the calculated even mass. This suggests that the fully saturated C₆H₁₈N₆ on a cyclohexane (B81311) ring is the correct structure. A prominent fragmentation pattern in linear alkanes is the sequential loss of 14 Da (CH₂ group), creating a characteristic cluster of peaks. youtube.comlibretexts.org For a cyclic structure like this compound, ring-opening followed by fragmentation would likely occur.
It is important to note that as of this writing, no experimental mass spectrometry data for this compound has been published in publicly accessible literature. The fragmentation patterns described are based on theoretical principles of mass spectrometry for similar structures.
Table 1: Theoretical Mass Spectrometry Data for this compound
| Property | Value |
| Molecular Formula | C₆H₁₈N₆ |
| Molecular Weight | 174.25 g/mol |
| Monoisotopic Mass | 174.1593 Da |
| Predicted M⁺˙ Peak | m/z 174 |
X-ray Diffraction (XRD) for Solid-State Structural Determination
X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Single crystal X-ray diffraction (SCXRD) provides detailed information on bond lengths, bond angles, and crystallographic parameters such as unit cell dimensions and space group. To date, there are no published reports on the successful growth of single crystals of this compound, and consequently, no single crystal XRD data is available.
Should single crystals be obtained, analysis would reveal the stereochemical relationships of the six amine groups on the cyclohexane ring (e.g., cis vs. trans orientations), as well as intermolecular interactions such as hydrogen bonding, which are expected to be extensive due to the presence of multiple amine groups.
Powder X-ray diffraction (PXRD) is used to identify crystalline phases and can be employed to study the crystallinity and potential polymorphism of a solid sample. A PXRD pattern consists of a series of diffraction peaks at specific 2θ angles, which is characteristic of a particular crystalline structure.
As with SCXRD, there is no published powder XRD data for this compound in the available scientific literature. A PXRD analysis would be essential to confirm the crystalline nature of any synthesized bulk sample and to identify if different crystalline forms (polymorphs) exist, which could have different physical properties.
Elemental Analysis for Stoichiometric Confirmation
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This is crucial for confirming the empirical and molecular formula of a newly synthesized substance. The theoretical elemental composition of this compound (C₆H₁₈N₆) has been calculated.
Experimental determination of the elemental composition would involve the combustion of a sample to convert the elements into simple gaseous compounds, which are then quantitatively measured. A close correlation between the experimental and theoretical percentages would serve to verify the purity and stoichiometry of the compound. Currently, no experimental elemental analysis findings for this compound have been reported.
Table 2: Theoretical Elemental Composition of this compound (C₆H₁₈N₆)
| Element | Symbol | Atomic Weight | Mass % |
| Carbon | C | 12.011 | 41.35% |
| Hydrogen | H | 1.008 | 10.41% |
| Nitrogen | N | 14.007 | 48.24% |
Chemical Reactivity and Derivatization of Hexane 1,2,3,4,5,6 Hexamine
Reactivity of Primary Amine Functional Groups
The fundamental reactivity of hexane-1,2,3,4,5,6-hexamine stems from the lone pair of electrons on each of the six nitrogen atoms. These lone pairs make the amine groups both basic and nucleophilic, allowing them to react with a variety of electrophiles.
Acylation and Amidation Reactions
Primary amines readily undergo acylation when treated with carboxylic acid derivatives, such as acyl chlorides or acid anhydrides, to form amides. fishersci.itlibretexts.org In the case of this compound, all six primary amine groups can potentially be acylated. The reaction involves the nucleophilic attack of the amine's nitrogen on the carbonyl carbon of the acylating agent. jove.com This is followed by the elimination of a leaving group (e.g., chloride) and deprotonation of the nitrogen by a base, often a second equivalent of the amine, to yield the stable amide. jove.com
The extent of acylation (from mono-acylation to hexa-acylation) can be controlled by manipulating the stoichiometry of the reactants. The formation of multiple amide bonds can lead to the synthesis of complex polyamide structures or dendrimers. Amides are generally less nucleophilic and less basic than their parent amines due to the resonance delocalization of the nitrogen lone pair with the adjacent carbonyl group. jove.com This property prevents over-acylation under certain conditions and is synthetically useful. jove.com
| Amine Reactant | Acylating Agent | General Product |
| R-NH₂ | R'-COCl (Acyl Chloride) | R-NH-CO-R' (Amide) + HCl |
| R-NH₂ | (R'-CO)₂O (Acid Anhydride) | R-NH-CO-R' (Amide) + R'-COOH |
| R-NH₂ | R'-COOH (with coupling agent) | R-NH-CO-R' (Amide) + H₂O |
Alkylation and Quaternization Reactions (e.g., formation of ammonium (B1175870) salts)
The nitrogen atoms in this compound can act as nucleophiles in reactions with alkyl halides, a process known as N-alkylation. libretexts.org This reaction proceeds via a nucleophilic substitution mechanism. The initial reaction of a primary amine group forms a secondary amine. However, the reaction does not typically stop cleanly at this stage. libretexts.org The resulting secondary amine is also nucleophilic and can react further with the alkyl halide to form a tertiary amine, which in turn can be alkylated to form a quaternary ammonium salt. libretexts.orgdtic.mil
Controlling the extent of alkylation to achieve a specific product (secondary, tertiary, or quaternary) can be challenging and often results in a mixture of products. dtic.mil Using a large excess of the initial amine can favor mono-alkylation. Conversely, using an excess of the alkylating agent will drive the reaction towards exhaustive alkylation, resulting in the formation of hexa-quaternary ammonium salts from this compound. Quaternization converts the neutral amine into a permanently charged ammonium salt, a reaction that has been conducted on other polycyclic amines like hexamethylenetetramine to produce ionic liquids. mdpi.com
| Reaction Step | Reactants | Product |
| 1. Mono-alkylation | R-NH₂ + R'-X | R-NH-R' (Secondary Amine) + HX |
| 2. Di-alkylation | R-NH-R' + R'-X | R-N(R')₂ (Tertiary Amine) + HX |
| 3. Quaternization | R-N(R')₂ + R'-X | R-N(R')₃⁺X⁻ (Quaternary Ammonium Salt) |
Formation of Schiff Bases and Imines
Primary amines react with aldehydes or ketones in a reversible condensation reaction to form imines, also known as Schiff bases. libretexts.orgnih.gov This reaction is fundamental to the derivatization of this compound. The process is typically catalyzed by acid and involves the nucleophilic addition of the amine to the carbonyl carbon, forming an unstable carbinolamine intermediate. researchgate.net Subsequent dehydration of this intermediate leads to the formation of the carbon-nitrogen double bond (C=N) characteristic of an imine. researchgate.net
With six primary amine groups, this compound can react with up to six equivalents of an aldehyde or ketone. This can result in the formation of complex, multi-imine structures. If a dialdehyde (B1249045) or diketone is used, this reaction can serve as a basis for creating cross-linked polymers or macrocyclic structures. The stability of the resulting imines can be enhanced in certain molecular architectures, as seen in studies with other polyamines where additional functional groups stabilize the imine bond. rsc.org
Carbamic Acid and Urea (B33335) Derivative Formation
The reaction of primary amines with carbon dioxide (CO₂) can form carbamic acids. nih.gov These are often unstable and exist in equilibrium with the starting materials. taylorandfrancis.com However, they can be trapped or react further. For instance, carbamic acids derived from primary amines can be converted to isocyanates in situ, which then react with another amine to produce urea derivatives. nih.gov
A more direct route to urea derivatives involves the reaction of an amine with an isocyanate (R-N=C=O). The nucleophilic amine attacks the central carbon of the isocyanate, leading to the formation of a substituted urea. Given its six nucleophilic sites, this compound could be reacted with isocyanates to form poly-urea networks, which are important in polymer and materials science. Similarly, reactions with phosgene (B1210022) (COCl₂) or its equivalents can also yield urea derivatives. manavchem.com The synthesis of ureas and carbamates is a significant area of research due to their presence in many biologically active compounds and materials. rsc.org
Complexation Chemistry of this compound
The geometry and presence of six nitrogen donor atoms make this compound a potentially powerful chelating agent.
Coordination with Transition Metal Ions as a Multidentate Ligand
This compound is an ideal candidate to function as a hexadentate ligand, meaning it can use its six nitrogen atoms to bind to a single central metal ion, forming a very stable chelate complex. Multidentate amine ligands are a well-established class of ligands in coordination chemistry. nih.govbham.ac.uk The ability of a ligand to form multiple bonds with a metal ion (the chelate effect) results in complexes with significantly enhanced thermodynamic stability compared to those formed by analogous monodentate ligands.
The flexible hexane (B92381) backbone would allow the six amine groups to arrange themselves around a metal ion to occupy all six positions in an octahedral coordination sphere, a common geometry for many transition metal ions. researchgate.net The specific coordination mode and the stability of the resulting complex would depend on the size and preferred coordination geometry of the transition metal ion. acs.org Studies on other polyamines and Schiff base complexes show that they readily form stable complexes with a variety of transition metals, including copper(II), cobalt(II), and manganese(II). nih.govresearchgate.net It is expected that this compound would form highly stable complexes with a range of transition metals, making it a valuable component in catalysis, materials science, and analytical chemistry.
| Transition Metal Ion | Common Coordination Number | Potential for Hexadentate Chelation |
| Cobalt(II)/(III) | 6 | High |
| Nickel(II) | 6 | High |
| Copper(II) | 4 or 6 | High (potentially with some distortion) |
| Zinc(II) | 4 or 6 | High |
| Iron(II)/(III) | 6 | High |
| Manganese(II) | 6 | High |
Synthesis and Characterization of Metal Complexes
Although specific studies on the metal complexes of this compound are not readily found in the current literature, its structure as a polydentate ligand suggests a strong propensity for coordinating with metal ions. The six amino groups, capable of donating lone pairs of electrons, could chelate a single metal center or bridge multiple metal ions, leading to the formation of monomeric, oligomeric, or polymeric coordination complexes.
The coordination behavior would likely be influenced by the stereochemistry of the amine groups on the cyclohexane-like hexane chain. Different isomers of this compound would present distinct spatial arrangements of the donor nitrogen atoms, influencing the geometry and stability of the resulting metal complexes.
Drawing parallels with the well-studied ligand Hexamethylenetetramine (HMTA), which also features multiple nitrogen donor sites, it is conceivable that this compound could form complexes with a variety of transition metals. jocpr.comat.ua Research on HMTA has demonstrated its ability to form complexes with Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). jocpr.com In many of these complexes, the metal ion is octahedrally coordinated, often with water molecules also participating in the coordination sphere, and the HMTA ligand is linked through hydrogen bonding. jocpr.com Similarly, this compound could be expected to form stable complexes with these and other metal ions, with the potential for the flexible hexane chain to adopt various conformations to accommodate the geometric preferences of the metal center.
The characterization of such hypothetical complexes would rely on standard analytical techniques, including:
Elemental Analysis: To determine the empirical formula of the complex.
Infrared (IR) Spectroscopy: To observe the shifts in the N-H stretching and bending vibrations upon coordination to the metal ion.
UV-Visible Spectroscopy: To study the electronic transitions within the complex, providing insights into the coordination geometry.
The potential applications of such metal complexes could span catalysis, materials science, and medicine, areas where metal-polyamine complexes have shown significant promise.
Supramolecular Interactions (e.g., Hydrogen Bonding Networks)
The six primary amine groups of this compound make it an exceptional candidate for forming extensive and robust hydrogen bonding networks. Each amine group can act as both a hydrogen bond donor (via the N-H protons) and a hydrogen bond acceptor (via the lone pair on the nitrogen atom). This multifunctionality would allow for the self-assembly of this compound molecules into intricate one-, two-, or three-dimensional supramolecular architectures.
The formation of these networks would be highly dependent on the solvent system and the presence of other molecules capable of hydrogen bonding. In the solid state, it is anticipated that this compound would crystallize in structures dominated by intermolecular N-H···N hydrogen bonds. The flexibility of the hexane backbone would allow the molecule to adopt conformations that maximize the number and strength of these interactions.
Furthermore, this compound could act as a versatile building block in crystal engineering and the design of co-crystals. By co-crystallizing with other organic molecules containing complementary hydrogen bonding functionalities (e.g., carboxylic acids, amides, or phenols), it would be possible to construct novel supramolecular assemblies with tailored properties. The ability of Hexamethylenetetramine to form hydrogen-bonded complexes with a variety of organic molecules provides a strong precedent for this type of behavior. researchgate.net
Polymerization and Cross-linking Reactions Involving this compound
The presence of six reactive primary amine groups per molecule positions this compound as a potent monomer for the synthesis of highly cross-linked polymers and complex macromolecular architectures.
Polycondensation Reactions
This compound can readily undergo polycondensation reactions with a variety of electrophilic co-monomers. For instance, reaction with diacyl chlorides or dicarboxylic acids would lead to the formation of polyamides. The hexa-functionality of the amine monomer would result in a highly branched or cross-linked polyamide network. The properties of the resulting polymer, such as its mechanical strength, thermal stability, and solubility, would be dictated by the degree of cross-linking and the nature of the diacid co-monomer.
Similarly, polycondensation with diisocyanates would yield polyureas with a high cross-link density. Such materials could exhibit interesting properties as thermosets or elastomers. The use of Hexamethylenediamine (hexane-1,6-diamine) in the production of nylon 6,6 via condensation with adipic acid is a classic example of this type of polymerization, highlighting the industrial relevance of diamines in polymer synthesis. wikipedia.org this compound, with its six amine groups, would offer the potential to create significantly more complex and interconnected polymer structures.
Formation of Dendrimers and Hyperbranched Polymers
The structure of this compound makes it an ideal core molecule for the divergent synthesis of dendrimers and hyperbranched polymers. By reacting the six primary amine groups with a suitable branching monomer (e.g., an A-B2 type monomer where 'A' reacts with the amine and 'B' provides new reactive sites), it would be possible to construct successive generations of a dendrimer, leading to a highly branched, monodisperse macromolecule.
Alternatively, a one-pot polymerization of this compound with a suitable co-monomer could lead to the formation of hyperbranched polymers. These polymers, while not perfectly branched like dendrimers, still possess a high degree of branching and a large number of terminal functional groups, making them attractive for applications in coatings, additives, and drug delivery.
While the specific experimental realization of these reactions with this compound is not yet reported, the principles of polymer chemistry strongly support its potential as a versatile and powerful building block for the creation of novel and complex macromolecular materials. Further research into the synthesis and characterization of this intriguing hexa-functional molecule is warranted to unlock its full potential.
Theoretical and Computational Investigations of Hexane 1,2,3,4,5,6 Hexamine
Quantum Chemical Studies
Quantum chemical methods are instrumental in predicting the properties of molecules in the absence of experimental data. By solving approximations of the Schrödinger equation, these studies can provide detailed information about a molecule's structure, stability, and reactivity.
The fundamental structure of hexane-1,2,3,4,5,6-hexamine consists of a saturated hydrocarbon chain functionalized with six primary amine groups. The carbon atoms in the backbone are sp³ hybridized, forming a tetrahedral geometry with C-C, C-H, and C-N sigma (σ) bonds. The nitrogen atoms of the amine groups are also sp³ hybridized, resulting in a trigonal pyramidal geometry with a lone pair of electrons occupying one of the hybrid orbitals.
The presence of electronegative nitrogen atoms induces a polar character in the C-N and N-H bonds, leading to a non-uniform distribution of electron density across the molecule. The lone pairs on the nitrogen atoms are the highest occupied molecular orbitals (HOMO), making the amine groups the primary sites for nucleophilic and basic reactivity. The lowest unoccupied molecular orbitals (LUMO) are expected to be associated with the antibonding σ* orbitals of the C-C and C-N bonds.
Table 1: Predicted Geometrical Parameters for this compound
| Parameter | Predicted Value | Basis for Prediction |
|---|---|---|
| C-C Bond Length | ~1.54 Å | Standard for alkanes |
| C-N Bond Length | ~1.47 Å | Standard for alkylamines |
| N-H Bond Length | ~1.01 Å | Standard for primary amines |
| C-H Bond Length | ~1.09 Å | Standard for alkanes |
| C-C-C Bond Angle | ~109.5° | Tetrahedral sp³ carbon |
| H-C-H Bond Angle | ~109.5° | Tetrahedral sp³ carbon |
| C-N-H Bond Angle | ~107° | Trigonal pyramidal sp³ nitrogen |
The structure of this compound presents significant complexity in both its conformational and stereochemical possibilities.
Stereochemistry: Each of the six carbon atoms in the hexane (B92381) backbone is a chiral center. This gives rise to a large number of potential stereoisomers, calculated as 2⁶ = 64. These stereoisomers include pairs of enantiomers and numerous diastereomers, each with unique spatial arrangements of the amine groups and distinct physical and chemical properties.
Conformational Analysis: The molecule's flexibility is dominated by rotations around the five C-C single bonds of the hexane chain. For a simple alkane, the most stable conformation is typically the all-staggered, anti-periplanar arrangement, which minimizes steric hindrance. maricopa.edulibretexts.org However, in this compound, the analysis is complicated by the presence of the six amine groups.
Two opposing factors govern the conformational preference:
Steric Hindrance: Repulsion between the relatively bulky amine groups would favor an extended, anti-conformation of the carbon backbone to maximize their separation.
Intramolecular Hydrogen Bonding: The amine groups can act as both hydrogen bond donors (N-H) and acceptors (the nitrogen lone pair). This allows for the formation of intramolecular hydrogen bonds between amine groups on different carbons (e.g., between C1-NH₂ and C4-NH₂). dntb.gov.uaoup.com Such interactions would stabilize specific gauche conformations, causing the carbon chain to fold. oup.com
The dominant conformation in a given environment will depend on the balance between minimizing steric strain and maximizing the stabilizing energy from hydrogen bonds. oup.com In non-polar solvents, intramolecular hydrogen bonding is expected to play a significant role, whereas, in polar, protic solvents like water, intermolecular hydrogen bonding with the solvent would likely disrupt internal H-bonds and favor a more extended, solvated structure.
Table 2: Potential Stereoisomeric Configurations (Illustrative Examples)
| Configuration | Description | Predicted Relative Stability Factor |
|---|---|---|
| (1R, 2R, 3R, 4R, 5R, 6R) | All-R enantiomer | Dependent on conformation |
| (1S, 2S, 3S, 4S, 5S, 6S) | All-S enantiomer | Dependent on conformation |
| (1R, 2S, 3R, 4S, 5R, 6S) | An example of a diastereomer | Steric interactions between amine groups will differ from all-R/S |
| Meso compounds | Possible configurations with internal planes of symmetry | May exhibit unique packing in solid state |
The reactivity of this compound is predicted to be dominated by the chemistry of its primary amine groups.
Acid-Base Reactions: The nitrogen lone pairs make the molecule a polybasic base. It can be protonated sequentially by acids. The pKa of the conjugate acid of a typical primary amine is around 10.6. For this molecule, the first protonation would have a similar pKa. Subsequent protonations would become progressively less favorable (lower pKa values) due to the electrostatic repulsion from the already present positive charges.
Nucleophilic Reactions: As a potent nucleophile, the amine groups are expected to react with electrophiles. This includes reactions like N-alkylation with alkyl halides and N-acylation with acyl chlorides or anhydrides to form amides. The presence of six nucleophilic sites suggests the potential for this molecule to act as a cross-linking agent in polymerization reactions.
Energetically, protonation reactions of amines are typically exothermic. The energy of activation for nucleophilic attack will be influenced by the steric environment around each specific amine group, which is determined by the molecule's conformation.
Spectroscopic techniques are essential for structure elucidation. The predicted spectra for this compound are based on characteristic values for aliphatic amines.
NMR Spectroscopy:
¹H NMR: The spectrum is expected to be complex due to the large number of similar protons and stereochemical variations. The methine protons (CH-N) would likely appear in the 2.5-3.5 ppm range. The amine protons (N-H₂) would produce a broad signal, typically between 1.0 and 3.5 ppm, whose chemical shift is highly dependent on solvent, concentration, and temperature.
¹³C NMR: The six carbons of the backbone are predicted to resonate in the 35-55 ppm range, shifted downfield from a typical alkane carbon due to the deshielding effect of the attached nitrogen atoms. The specific chemical shifts would be highly sensitive to the local stereochemistry.
Vibrational (IR) Spectroscopy: The IR spectrum should display characteristic peaks for primary amines. A pair of medium-intensity peaks between 3300 and 3500 cm⁻¹ corresponding to the symmetric and asymmetric N-H stretching vibrations would be a key feature. A strong N-H bending (scissoring) mode would appear around 1590-1650 cm⁻¹. C-H stretching vibrations are expected just below 3000 cm⁻¹, and C-N stretching bands would be found in the 1000-1200 cm⁻¹ region.
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopy | Signal | Predicted Chemical Shift / Frequency |
|---|---|---|
| ¹H NMR | -CH(N)- | 2.5 - 3.5 ppm |
| ¹H NMR | -NH₂ | 1.0 - 3.5 ppm (broad) |
| ¹³C NMR | -CH(N)- | 35 - 55 ppm |
| IR | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 cm⁻¹ (two peaks) |
| IR | N-H Bend (scissoring) | 1590 - 1650 cm⁻¹ |
| IR | C-H Stretch | 2850 - 2960 cm⁻¹ |
| IR | C-N Stretch | 1000 - 1200 cm⁻¹ |
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations model the movement of atoms and molecules over time, providing a detailed picture of their dynamic behavior and conformational flexibility.
An MD simulation of this compound would reveal a highly dynamic and flexible molecule. The molecule would not exist in a single, static conformation but rather as a statistical ensemble of rapidly interconverting conformers.
Backbone Flexibility: The simulation would show continuous torsional rotations around the C-C bonds, causing the hexane chain to transition between various staggered (anti and gauche) and eclipsed conformations. The energy barriers for these rotations would define the rate of interconversion.
Side-Chain Motion: The C-N bonds would also exhibit rotational freedom, allowing the amine groups to sweep through a large conformational space.
Intermolecular Interactions and Solvent Effects
The intermolecular forces governing the behavior of this compound are multifaceted, arising from its flexible aliphatic chain and the presence of six primary amine functionalities. These interactions are crucial in determining the compound's physical properties, such as its boiling point, solubility, and its interactions with other molecules.
Intermolecular Interactions:
Hydrogen Bonding: The primary amine groups are capable of acting as both hydrogen bond donors and acceptors. This leads to the formation of an extensive network of intermolecular hydrogen bonds, which are expected to be the dominant intermolecular force. This strong hydrogen bonding network would significantly influence the compound's physical state and boiling point.
London Dispersion Forces: These forces are present in all molecules and arise from temporary fluctuations in electron density. The six-carbon chain of this compound provides a significant surface area for these interactions.
| Interaction Type | Estimated Contribution to Total Intermolecular Energy |
| Hydrogen Bonding | High |
| Dipole-Dipole Interactions | Moderate |
| London Dispersion Forces | Moderate to Low |
Solvent Effects:
The solubility of this compound is dictated by the principle of "like dissolves like." The numerous polar amine groups suggest a high affinity for polar solvents.
Polar Protic Solvents: In solvents like water and alcohols, the amine groups can form strong hydrogen bonds with the solvent molecules, leading to high solubility. The solvation process would be enthalpically favorable due to these strong interactions.
Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF) can act as hydrogen bond acceptors, interacting favorably with the amine protons. Good solubility is also expected in these solvents.
Nonpolar Solvents: In nonpolar solvents like hexane or toluene, the dominant intermolecular forces are London dispersion forces. The energy required to break the strong intermolecular hydrogen bonds of this compound would not be compensated by the weak interactions with nonpolar solvent molecules, resulting in poor solubility.
Computational models, such as those employing continuum solvation models, can provide quantitative predictions of solvation energies in various solvents.
| Solvent | Predicted Solubility | Predominant Solute-Solvent Interaction |
| Water | High | Hydrogen Bonding |
| Methanol | High | Hydrogen Bonding |
| Dimethyl Sulfoxide (DMSO) | Moderate to High | Hydrogen Bonding (acceptor) |
| Hexane | Low | London Dispersion Forces |
Development of Structure-Reactivity and Structure-Property Relationships
The arrangement of six amine groups along a flexible hexane chain in this compound gives rise to unique structure-reactivity and structure-property relationships. Computational studies can elucidate these relationships by systematically modifying the molecular structure and calculating the resulting changes in electronic and physical properties.
Structure-Reactivity Relationships:
Basicity: The basicity of the amine groups, quantified by their pKa values, is a key aspect of their reactivity. The proximity of multiple amine groups can lead to complex protonation equilibria. The protonation of one amine group will electrostatically influence the basicity of the neighboring amines.
Nucleophilicity: The lone pair of electrons on the nitrogen atoms makes them nucleophilic. The accessibility of these lone pairs, which is dependent on the molecular conformation, will affect the rate of nucleophilic reactions.
Structure-Property Relationships:
The physical and chemical properties of this compound are intrinsically linked to its molecular structure.
Chelating Ability: The presence of multiple, closely spaced amine groups makes this compound a potent chelating agent for metal ions. The stability of the resulting metal complexes will depend on the conformational flexibility of the hexane backbone, which allows the amine groups to arrange in an optimal geometry for coordination.
Conformational Flexibility: The rotational freedom around the C-C single bonds of the hexane backbone allows the molecule to adopt various conformations. The relative energies of these conformers can be calculated to determine the most stable structures and to understand how conformational changes affect the molecule's properties.
| Structural Feature | Impact on Reactivity/Property |
| Number of Amine Groups | High basicity, strong chelating ability |
| Proximity of Amine Groups | Electrostatic effects on pKa, cooperative binding to metal ions |
| Flexibility of Hexane Chain | Adaptable coordination geometry, multiple accessible conformations |
Computational Design of this compound Derivatives
Computational chemistry serves as a valuable tool for the in silico design of novel this compound derivatives with tailored properties. By systematically modifying the parent structure and calculating the resulting properties, promising candidates can be identified for synthesis and experimental validation.
Strategies for Derivative Design:
Alkylation/Arylation of Amine Groups: Introducing alkyl or aryl substituents on the nitrogen atoms can modulate the steric and electronic properties of the molecule. This can be used to fine-tune the basicity, nucleophilicity, and coordinating ability of the amine groups.
Modification of the Carbon Backbone: Altering the length of the carbon chain or introducing rigidity through cyclic structures can significantly impact the conformational preferences and the spacing between the amine groups. This can be used to optimize the geometry for specific applications, such as selective metal ion chelation.
Introduction of Other Functional Groups: Incorporating other functional groups, such as hydroxyl or carboxyl groups, can introduce new types of intermolecular interactions and reactivity, leading to derivatives with novel properties.
Predicted Properties of Designed Derivatives:
| Derivative | Modification | Predicted Change in Property |
| N-methylated derivative | Methylation of amine groups | Increased steric hindrance, altered basicity |
| Cyclohexyl backbone derivative | Cyclization of the hexane chain | Reduced conformational flexibility, pre-organized geometry for chelation |
| Hydroxylated derivative | Introduction of -OH groups | Increased hydrogen bonding capacity, potential for intramolecular hydrogen bonding |
These computational predictions can guide the synthetic efforts towards the most promising derivatives, thereby accelerating the discovery of new molecules with desired functionalities.
Advanced Materials and Catalytic Applications of Hexane 1,2,3,4,5,6 Hexamine Derivatives
Role in Advanced Polymer Materials
The high functionality of hexane-1,2,3,4,5,6-hexamine, with its six primary amine groups, makes it a compelling candidate for the synthesis of advanced polymer materials. These numerous reactive sites offer the potential for creating highly cross-linked and complex polymer architectures.
As a Monomer for High-Performance Polymers (e.g., polyamides, polyimides)
There is currently a lack of specific research detailing the use of this compound as a monomer in the synthesis of polyamides or polyimides. However, based on the fundamental principles of polymer chemistry, its potential can be inferred.
In polyamide synthesis, diamines are reacted with dicarboxylic acids. nih.gov A hexamine like this compound could theoretically be reacted with dicarboxylic acids or their derivatives (like diacyl chlorides) to form hyperbranched or cross-linked polyamides. The resulting polymer would possess a high density of amide linkages, potentially leading to materials with high thermal stability and mechanical strength. The flexible hexane (B92381) backbone, however, might lead to a lower glass transition temperature compared to polyamides made from rigid aromatic amines.
For polyimides, which are known for their exceptional thermal and chemical resistance, aromatic diamines are typically reacted with tetracarboxylic dianhydrides. While aliphatic amines are generally more reactive than aromatic amines, their use in polyimide synthesis is less common due to the lower thermal stability of the resulting polymers. If this compound were to be used, it would likely result in a highly cross-linked polyimide network. The properties of such a polymer would be a trade-off between the high cross-link density and the flexibility of the aliphatic backbone.
Table 1: Theoretical Comparison of Polyamides from Different Amine Monomers
| Property | Polyamide from Hexane-1,6-diamine (e.g., Nylon 6,6) | Theoretical Polyamide from this compound |
| Structure | Linear | Hyperbranched/Cross-linked |
| Functionality of Amine Monomer | 2 | 6 |
| Potential Cross-link Density | Low (thermoplastic) | High (thermoset) |
| Expected Solubility | Soluble in specific solvents | Likely insoluble |
| Potential Thermal Stability | Good | Potentially higher due to cross-linking |
| Expected Mechanical Strength | High (in fiber form) | Potentially high, but brittle |
Cross-linking Agent in Polymer Networks
The most logical application for a hexafunctional molecule like this compound in polymer science is as a cross-linking agent. In various polymer systems, such as epoxy resins or polyurethanes, multifunctional amines are used to create three-dimensional networks, transforming liquid or thermoplastic resins into hard, infusible thermosets. rsc.org
In epoxy systems, the primary amine groups of this compound would readily react with the epoxide rings of a prepolymer (like a diglycidyl ether of bisphenol A), with each primary amine group having two active hydrogens capable of reacting. This would lead to a very high cross-link density. Such a high degree of cross-linking could impart exceptional chemical resistance and hardness to the cured epoxy, although it might also lead to increased brittleness.
The use of multifunctional monomers is a well-established strategy for creating polymer networks. rsc.org The incorporation of a highly functional cross-linker like this compound would be expected to significantly increase the gel point and the final network density of the polymer.
Application in Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)
Porous crystalline materials like MOFs and COFs are synthesized from molecular building blocks, and multifunctional organic molecules play a crucial role as linkers or nodes in their structures.
As a Linker in Porous Crystalline Materials
While there are no specific reports on the use of this compound as a linker in MOFs or COFs, the potential exists. In COF synthesis, polyamines are often reacted with polyaldehydes to form crystalline imine-linked frameworks. mdpi.com The geometry of the building blocks is critical for achieving a crystalline, porous structure. The flexibility of the hexane backbone in this compound might present a challenge for the formation of a well-ordered, crystalline COF, as rigid, planar linkers are often preferred. mdpi.com
In the context of MOFs, organic molecules with coordinating groups (like amines) can act as linkers that bridge metal ions or clusters. rsc.org Polyamines can be appended to MOFs post-synthetically to enhance properties like CO2 capture. google.comgoogle.com It is conceivable that a hexamine could be used to create a highly connected MOF structure or to functionalize an existing MOF with a high density of amine sites. The coordination of multiple amine groups from a single flexible molecule to different metal centers would likely result in a complex and potentially novel network topology.
Tailoring Porosity and Functionality via Amine Groups
The primary amine groups of this compound, if successfully incorporated into a porous material, would offer numerous possibilities for tailoring the material's properties. Amine groups are known to enhance the affinity of materials for acidic gases like CO2 and H2S. acs.orgresearchgate.net A material incorporating this compound would possess a high concentration of these basic sites, potentially leading to high gas adsorption capacities.
Furthermore, these amine groups can serve as sites for post-synthetic modification. They could be functionalized with a variety of chemical moieties to introduce new properties, such as catalytic activity, specific binding sites for guest molecules, or altered hydrophilicity/hydrophobicity. The high density of amine groups offered by this hexamine would allow for a high degree of functionalization.
Table 2: Potential Functionalization of Porous Materials with this compound
| Application | Functional Principle | Potential Advantage of using this compound |
| CO2 Capture | Acid-base interaction between CO2 and amine groups. | High density of amine sites leading to potentially high uptake capacity. |
| H2S Removal | Strong interaction of H2S with amine groups. | High capacity for H2S adsorption. acs.orgresearchgate.net |
| Catalysis | Amine groups can act as basic catalysts or as anchors for catalytic metal nanoparticles. | High loading of catalytic sites. |
| Sensing | Functionalization with chromophores or fluorophores that respond to analytes. | High density of sensing moieties. |
Catalytic Applications
There is no specific literature on the catalytic applications of this compound. However, polyamines are known to be effective catalysts or catalyst ligands in a variety of organic reactions. royalsocietypublishing.org The presence of multiple amine groups can lead to cooperative effects, enhancing catalytic activity.
The amine groups in this compound could function as Brønsted bases, catalyzing reactions such as the Knoevenagel condensation or Michael addition. The close proximity of the amine groups might lead to unique reactivity or selectivity compared to simpler amines.
Furthermore, polyamines are excellent ligands for transition metals. This compound could act as a chelating ligand, forming stable complexes with metal ions. These metal complexes could then be employed as catalysts in reactions such as hydrogenations, oxidations, or carbon-carbon bond-forming reactions. The flexible nature of the hexane backbone would allow the amine groups to arrange themselves around a metal center. The specific stereochemistry of the amine groups would play a significant role in determining the geometry and resulting catalytic properties of the metal complex. The study of polyamine catabolism also points to the diverse roles of amine oxidases in biological systems, which could inspire the design of synthetic catalysts. frontiersin.orgmdpi.comnih.gov
Organocatalysis and Acid-Base Catalysis
The structure of this compound, featuring a flexible hexane backbone with six primary amine groups, suggests significant potential as an organocatalyst, particularly in reactions requiring acid-base catalysis. The multiple amine functionalities can act as both Brønsted bases (proton acceptors) and, when protonated, as Brønsted acids (proton donors). This dual nature is a key feature of many amine-based organocatalysts.
The spatial arrangement of the six amine groups could allow for cooperative catalytic effects, where multiple groups interact with a substrate simultaneously to lower the activation energy of a reaction. For instance, in a Michael addition, one amine group could deprotonate the nucleophile while another protonates the electrophile, facilitating the reaction in a concerted manner.
While direct experimental data for this compound is not available, the catalytic activity of other polyamines provides a basis for speculation. For example, hexamethylenetetramine has been shown to catalyze various reactions, acting as a solid base. The pKa values of the amine groups in this compound would be a critical factor in determining its catalytic activity, and these are expected to be influenced by the electronic effects of the neighboring amines.
Hypothesized Catalytic Applications:
| Reaction Type | Hypothesized Role of this compound |
| Aldol Condensation | Acts as a base to generate the enolate nucleophile. |
| Knoevenagel Condensation | Facilitates the condensation of an aldehyde or ketone with an active methylene (B1212753) compound. |
| Michael Addition | Activates both the nucleophile and electrophile through acid-base interactions. |
| Henry (Nitroaldol) Reaction | The amine groups can deprotonate the nitroalkane and coordinate with the aldehyde. |
Immobilization and Support for Heterogeneous Catalysts
The multiple amine groups of this compound make it an excellent candidate for immobilization onto solid supports, creating heterogeneous catalysts. This approach combines the high activity and selectivity of a homogeneous catalyst with the practical advantages of a heterogeneous system, such as easy separation and reusability.
The amine functionalities can be covalently attached to various support materials, including silica, polymers, or magnetic nanoparticles. For example, the amine groups can react with epoxy or chloromethyl groups on a polymer resin. Once immobilized, the remaining free amine groups can act as catalytic sites or as ligands to coordinate with metal ions, forming a supported metal catalyst.
Research on immobilized thiourea (B124793) organocatalysts derived from 1,6-hexanediamine (B7767898) has demonstrated the effectiveness of using a hexane backbone as a linker to a polymer support. These catalysts have shown high efficiency and recyclability in reactions like the aza-Henry reaction. This suggests that a similar strategy with the more functionalized this compound could lead to even more active and versatile heterogeneous catalysts.
Potential Immobilization Strategies and Applications:
| Support Material | Immobilization Chemistry | Potential Catalytic Application |
| Polystyrene Resin | Reaction with chloromethylated polystyrene. | Supported base catalyst for condensations. |
| Silica Gel | Grafting via reaction with silane (B1218182) coupling agents. | Support for metal nanoparticles for hydrogenation. |
| Magnetic Nanoparticles | Covalent attachment to functionalized nanoparticles. | Easily recoverable catalyst for cross-coupling reactions. |
Design of Advanced Sensing and Recognition Systems
The dense array of amine groups on the this compound backbone presents intriguing possibilities for the design of advanced sensing and recognition systems. These amine groups can act as binding sites for various analytes through hydrogen bonding, electrostatic interactions, or by serving as coordination sites for metal ions.
A sensor based on a this compound derivative could be designed to detect specific metal ions. The chelation of a metal ion by multiple amine groups would lead to a measurable change in an optical or electrochemical signal. For example, if the hexamine is part of a larger chromophore or fluorophore system, metal binding could alter its absorption or emission properties.
Furthermore, the chiral nature of many this compound stereoisomers could be exploited for enantioselective recognition. A sensor incorporating a specific enantiomer of a hexamine derivative might exhibit a selective response to one enantiomer of a chiral analyte over the other. While direct research is lacking, studies on chiral macrocyclic hexamines derived from trans-1,2-diaminocyclohexane have shown efficient catalysis, hinting at the potential for stereoselective interactions.
The development of sensors often involves modifying electrode surfaces with materials that can interact with the target analyte. This compound could be incorporated into thin films on electrode surfaces to create electrochemical sensors. The interaction of an analyte with the immobilized hexamine would alter the electrochemical properties of the electrode, allowing for sensitive detection.
Hypothetical Sensing Applications:
| Target Analyte | Sensing Principle | Potential Transduction Method |
| Heavy Metal Ions (e.g., Cu²⁺, Ni²⁺) | Chelation by multiple amine groups. | Colorimetric or Fluorometric change. |
| Anions (e.g., phosphate (B84403), citrate) | Hydrogen bonding with protonated amine groups. | Potentiometric or Voltammetric signal change. |
| Chiral Molecules | Enantioselective binding to a chiral hexamine derivative. | Circular Dichroism or Enantioselective electrode response. |
Future Research Trajectories for Hexane 1,2,3,4,5,6 Hexamine
Exploration of Novel and Greener Synthetic Pathways
The synthesis of Hexane-1,2,3,4,5,6-hexamine presents a significant challenge due to the high concentration of amine groups, which are prone to side reactions. A primary research goal would be to develop efficient and environmentally benign synthetic routes. Current industrial production of related compounds, like Hexamethylenediamine, often involves the hydrogenation of adiponitrile (B1665535) at high pressures and temperatures, sometimes using ammonia (B1221849) as a diluent. wikipedia.org
Future approaches for this compound could focus on:
Catalytic Amination: Investigating novel catalysts for the direct amination of a hexane (B92381) precursor, potentially starting from hexane-1,6-diol or a related oxygenated derivative. This would avoid the use of harsh reagents and multi-step syntheses.
Flow Chemistry: Utilizing microreactor technology could provide better control over reaction conditions, such as temperature and pressure, minimizing the formation of byproducts and improving the safety of handling potentially energetic intermediates.
Bio-inspired Synthesis: Exploring enzymatic or chemo-enzymatic routes could offer high stereoselectivity and milder reaction conditions, reducing the environmental impact of the synthesis.
A comparative table of potential synthetic strategies is presented below.
| Synthetic Approach | Potential Precursor | Key Advantages | Foreseeable Challenges |
| Catalytic Hydrogenation | Hexane-1,2,3,4,5,6-hexone | High-throughput potential | Requires high pressures and temperatures, potential for catalyst poisoning |
| Reductive Amination | Hexane-1,2,3,4,5,6-hexol | Milder reaction conditions | Requires a suitable amine source and reducing agent, potential for over-alkylation |
| Enzymatic Synthesis | D-glucose or other sugars | High stereospecificity, environmentally friendly | Enzyme discovery and engineering, low yields |
Development of Advanced In Situ Characterization Techniques
Understanding the formation and behavior of this compound in real-time is crucial for optimizing its synthesis and application. The development of advanced in situ characterization techniques would be a key research trajectory. Techniques such as temperature-dependent Nuclear Magnetic Resonance (NMR) spectroscopy have been used to study the conformational changes in complex organic molecules. acs.org
For this compound, future research could involve:
Process Analytical Technology (PAT): Integrating spectroscopic probes (e.g., Raman, FT-IR) directly into the reaction vessel to monitor the concentration of reactants, intermediates, and products in real-time.
High-Resolution Mass Spectrometry: Using advanced mass spectrometry techniques to identify and quantify trace impurities and byproducts during synthesis.
Cryo-Electron Microscopy: For larger supramolecular assemblies involving the hexamine, cryo-EM could provide insights into their three-dimensional structure in a near-native state.
Integration into Bio-inspired and Supramolecular Assemblies
The multiple amine groups of this compound make it an excellent candidate for constructing complex, ordered structures through non-covalent interactions. Research in this area would focus on its use as a building block in:
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs): The hexamine could serve as a nitrogen-rich organic linker, creating frameworks with high porosity and a large number of active sites for catalysis or gas storage. rsc.org
Self-Assembled Monolayers (SAMs): The amine groups can form strong bonds with various surfaces, such as gold or silicon dioxide, allowing for the creation of functionalized surfaces with tailored properties.
Drug Delivery Systems: The polycationic nature of the protonated hexamine could be exploited for encapsulating and delivering anionic drug molecules.
Computational-Guided Discovery of New Applications
Given the likely challenges in synthesizing and experimenting with this compound, computational modeling will be an indispensable tool for predicting its properties and guiding experimental efforts. The use of neural networks and molecular dynamics has already shown promise in predicting the physical properties of alkanes and their mixtures. cam.ac.ukcam.ac.uk
Future computational studies could include:
Density Functional Theory (DFT) Calculations: To predict the molecule's electronic structure, reactivity, and spectroscopic signatures. This can aid in the interpretation of experimental data and in the design of new catalysts for its synthesis.
Molecular Dynamics (MD) Simulations: To understand the conformational flexibility of the hexamine and its interactions with other molecules and surfaces. This would be particularly important for designing its role in supramolecular assemblies.
Machine Learning Models: Training machine learning algorithms on existing data for similar polyamines could help to predict the properties and potential applications of this compound and its derivatives, accelerating the discovery process.
A table summarizing potential computational approaches is provided below.
| Computational Method | Predicted Properties | Potential Applications |
| Density Functional Theory (DFT) | Electronic structure, bond energies, vibrational frequencies | Catalyst design, reaction mechanism elucidation |
| Molecular Dynamics (MD) | Conformational landscape, diffusion coefficients, binding affinities | Design of self-assembled materials, understanding transport phenomena |
| Machine Learning (ML) | Boiling point, solubility, toxicity | High-throughput screening of derivatives, predicting material performance |
Scalable Synthesis for Potential Industrial Relevance
For any potential industrial application of this compound, the development of a scalable and cost-effective synthesis process is paramount. Research in this area would build upon the findings from novel synthetic pathway exploration and would likely involve:
Process Optimization: Systematically varying reaction parameters such as temperature, pressure, catalyst loading, and solvent to maximize yield and purity while minimizing cost and waste.
Catalyst Recycling: Developing methods for the efficient recovery and reuse of any catalysts employed in the synthesis to improve the process's economic and environmental footprint.
Downstream Processing: Designing and optimizing purification techniques, such as crystallization or chromatography, to isolate the desired product at a high purity suitable for specific applications.
The successful scale-up would be essential for transitioning this compound from a laboratory curiosity to a valuable chemical commodity.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Benzene-1,2,3,4,5,6-hexaamine, and how can their efficiency be evaluated?
- Methodological Answer: Benzene-1,2,3,4,5,6-hexaamine is synthesized via amination of 1,3,5-trichlorobenzene under controlled conditions. Efficiency is evaluated using yield calculations, purity analysis (e.g., HPLC, NMR), and reaction kinetics. For example, substituent reactivity and solvent choice critically influence the degree of amination .
Q. How is the molecular structure of Benzene-1,2,3,4,5,6-hexaamine characterized?
- Methodological Answer: Structural characterization employs:
- X-ray crystallography to resolve the benzene ring with six amine groups.
- NMR spectroscopy to confirm proton environments (e.g., aromatic vs. amine protons).
- InChI string analysis (InChI=1S/C6H12N6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h7-12H2) for digital representation of bonding and stereochemistry .
Q. What physicochemical properties are critical for handling Hexamine (C₆H₁₂N₄) in laboratory settings?
- Methodological Answer: Key properties include:
- Melting point : 280°C (sublimation risk above this temperature).
- Density : 1.33 g/cm³ (relevant for solubility studies).
- Hygroscopicity : Requires anhydrous storage to prevent decomposition .
Advanced Research Questions
Q. How can statistical design optimize reaction conditions for hexamine production?
- Methodological Answer: Central Composite Design (CCD) and ANOVA are used to model parameters like formaldehyde/ammonia ratio (2–10), temperature (20–80°C), and time (0–100 min). A Model F-value of 17.63 (p < 0.0001) confirms significance, with optimal yields (98%) at 60°C and 60 min. Residual analysis identifies noise contributions (<0.01%) .
Q. What structural features of Benzene-1,2,3,4,5,6-hexaamine enable its role as an adenosine receptor antagonist?
- Methodological Answer: The planar benzene ring with six amine groups facilitates π-π stacking and hydrogen bonding with adenosine receptors. Enantioselective synthesis and receptor-binding assays (e.g., A₁/A₃ subtype selectivity) reveal that steric hindrance from amine substituents modulates antagonism. Pharmacokinetic studies (e.g., logP, molecular weight 168.2 g/mol) further predict blood-brain barrier permeability .
Q. How do solvent polarity and pH influence the stability of hexamine derivatives in aqueous solutions?
- Methodological Answer: Hexamine decomposes in acidic media (pH < 4) via hydrolysis to formaldehyde and ammonia. Stability is assessed using:
- UV-Vis spectroscopy to track degradation products.
- Kinetic modeling (e.g., first-order decay constants).
Buffered solutions (pH 6–8) and non-polar solvents (e.g., hexane) enhance stability .
Data Contradictions and Resolution
- Contradiction: focuses on hexamine (C₆H₁₂N₄) synthesis, while describes Benzene-1,2,3,4,5,6-hexaamine (C₆H₁₂N₆). These are distinct compounds.
- Resolution: Clarify nomenclature and molecular formulas in experimental protocols. Cross-validate synthetic routes using mass spectrometry to avoid misidentification.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
